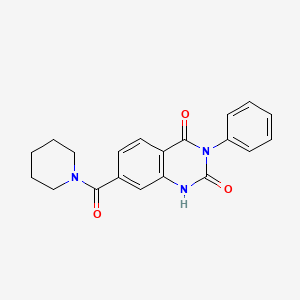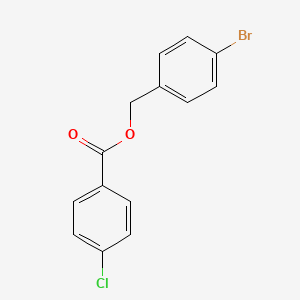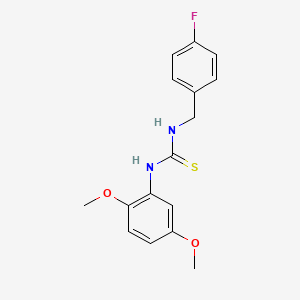![molecular formula C14H21N3OS B5762081 N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as MET, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Scientific Research Applications
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been studied extensively for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. In cancer research, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurological disorders, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been investigated for its potential neuroprotective effects, particularly in the treatment of Parkinson's disease. In cardiovascular diseases, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to possess anti-inflammatory and anti-atherogenic properties, making it a potential therapeutic agent for the treatment of atherosclerosis.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, inflammation, and oxidative stress. N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell growth. Additionally, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce oxidative stress by scavenging free radicals. Additionally, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been found to be stable under various conditions, making it a suitable compound for use in various assays and experiments. However, one limitation of using N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its relatively low solubility, which may limit its bioavailability and efficacy in certain applications.
Future Directions
There are several future directions for research on N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, including its potential use in combination with other anti-cancer agents, its use in drug delivery systems, and its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and to identify potential biomarkers for its therapeutic efficacy. Overall, N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea shows great promise as a potential therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea involves the reaction of 2-methylphenylisothiocyanate with 4-morpholineethanamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
1-(2-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-12-4-2-3-5-13(12)16-14(19)15-6-7-17-8-10-18-11-9-17/h2-5H,6-11H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWNDYGWNFIYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)


![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)
![1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)

![2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5762092.png)

![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)